2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Description
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a cyclopropylmethylamine substituted with a thiophen-3-yl moiety. For example, benzamide derivatives are commonly synthesized via condensation of acyl chlorides or activated carboxylic acids with amines, as seen in the preparation of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
Structural determination of such compounds often relies on X-ray crystallography and spectroscopic methods (e.g., NMR, IR, GC-MS), as demonstrated in and .
Properties
IUPAC Name |
2,4-dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-1-2-12(13(17)7-11)14(19)18-9-15(4-5-15)10-3-6-20-8-10/h1-3,6-8H,4-5,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPQIJAQVSJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzamide Formation: The final step involves the formation of the benzamide by reacting the thiophene-cyclopropyl intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzamide, modified thiophene derivatives.
Substitution: Functionalized benzamides with various substituents replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound can be utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide and related benzamides:
Key Observations:
- Substitution Position on Benzamide: The 2,4-dichloro substitution in the target compound distinguishes it from AH-7921 and U-47700, which feature 3,4-dichloro groups. This positional difference may alter electronic properties and binding affinity in biological systems.
- Amine Substituent: The cyclopropylmethyl group with a thiophen-3-yl moiety introduces rigidity and aromaticity, contrasting with the cyclohexyl and dimethylamino groups in AH-7921 and U-47700. Cyclohexyl groups in the latter compounds are associated with enhanced lipophilicity and opioid receptor binding .
- Heterocyclic Components: The thiophene ring in the target compound vs. the thiazole in 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () may lead to divergent biological activities. Thiazoles are known for anti-inflammatory properties, while thiophenes could influence metabolic stability or π-π stacking interactions.
Pharmacological and Legal Considerations
- The absence of a dimethylamino group in the target compound suggests differing pharmacological profiles.
- Thiazole Derivative (): The 2,4-dichloro-thiazole benzamide exhibits antipyretic and anti-inflammatory activities, implying that the target compound’s thiophene group might similarly modulate such effects, though specific data are lacking.
Biological Activity
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide (CAS Number: 2415572-35-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings through detailed analysis and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2NOS, with a molecular weight of 326.2 g/mol. The compound features a dichlorobenzamide core linked to a thiophene-substituted cyclopropyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2NOS |
| Molecular Weight | 326.2 g/mol |
| CAS Number | 2415572-35-7 |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Anticancer Activity
A significant area of interest is the compound's anticancer properties. In vitro studies have demonstrated that derivatives of benzamide compounds, including those with similar structures, exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds targeting epidermal growth factor receptor (EGFR) and HER-2 have shown promise in inhibiting cancer cell growth .
Case Study:
In a study examining related compounds, it was found that certain benzamide derivatives effectively inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved selective inhibition of kinase activity associated with EGFR and HER-2, which are critical in cancer proliferation pathways .
Anti-inflammatory Effects
Another area of exploration is the anti-inflammatory potential of this compound. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings:
Studies have indicated that similar thiophene-containing compounds can inhibit pro-inflammatory cytokines and reduce inflammatory cell infiltration in models of acute inflammation . This suggests that this compound may possess comparable anti-inflammatory properties.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to proliferation and inflammation.
Potential Molecular Targets
- EGFR/HER-2 Kinases : Inhibition of these receptors could lead to reduced tumor growth.
- Inflammatory Cytokines : Modulation of cytokine release may contribute to its anti-inflammatory effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other benzamide derivatives known for their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
